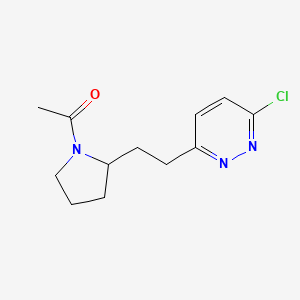
1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone
Vue d'ensemble
Description
1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone is a compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 224.7 g/mol. Its structure includes a chloropyridazine moiety, which is often associated with various biological activities.
Anti-inflammatory Activity
Recent studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyrimidine derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory process.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 0.03 ± 0.02 | 0.02 ± 0.01 |
| Compound B | 0.05 ± 0.03 | 0.03 ± 0.02 |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%. Compounds with lower IC50 values demonstrate higher potency.
Enzyme Inhibition
In addition to COX inhibition, studies have indicated that related compounds can inhibit other enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). The inhibition of iNOS is critical as it plays a role in the production of nitric oxide, a mediator of inflammation.
Case Study: Pyrimidine Derivatives
A study focusing on pyrimidine derivatives found that certain compounds showed enhanced anti-inflammatory effects through selective COX-2 inhibition compared to COX-1. This selectivity is crucial for minimizing side effects commonly associated with non-selective NSAIDs.
Findings:
- The most potent derivatives exhibited selectivity indexes greater than traditional NSAIDs like diclofenac.
- In vivo studies demonstrated significant reductions in edema in animal models when treated with these derivatives.
The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with inflammation, including the NF-kB pathway and MAPK signaling cascades.
Propriétés
IUPAC Name |
1-[2-[2-(6-chloropyridazin-3-yl)ethyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-8-2-3-11(16)6-4-10-5-7-12(13)15-14-10/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXOJYWBPXYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CCC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















